2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol
Description
Properties
IUPAC Name |
2-[methyl-[5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-18(3-4-19)12-10(6-14-8-15-12)13-16-11(17-20-13)9-2-5-21-7-9/h2,5-8,19H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXSEEYSKNPCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC=NC=C1C2=NC(=NO2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol typically involves multi-step reactions that include the formation of the oxadiazole and pyrimidine rings, followed by their coupling with the thiophene ring. Common synthetic routes may involve:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Pyrimidine Ring: This often involves the condensation of amidines with β-dicarbonyl compounds.
Coupling Reactions: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to control reaction conditions precisely and the employment of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory or antimicrobial activities.
Industry: It can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structure-Activity Relationships (SAR)
- Oxadiazole Substituents : The 3-thienyl group in the target compound provides sulfur-mediated hydrogen bonding and π-π interactions, contrasting with phenyl () or pyridinyl () groups. Thiophene’s electron-rich nature may enhance binding to metal ions or aromatic receptors .
- Ethanolamine Side Chain: Introduces polarity, improving solubility compared to methyl or acetylated amines (e.g., BG16149). This could reduce metabolic clearance but may limit blood-brain barrier penetration .
- Pyrimidine Modifications: Substitution at position 4 (methylamino-ethanol) differs from pyrimidinones (), which exhibit hydrogen-bonding hydroxy groups. The ethanol moiety’s flexibility may confer conformational advantages in target binding .
Biological Activity
2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol is a complex organic compound characterized by a unique combination of heterocyclic structures, including a thiophene ring, an oxadiazole ring, and a pyrimidine ring. This compound has garnered attention in various fields due to its potential biological activities and applications in drug discovery.
Antimicrobial Properties
Research has indicated that compounds featuring the oxadiazole and pyrimidine moieties often exhibit significant antimicrobial activities. The presence of the thiophene ring may further enhance these properties. A study highlighted that derivatives of pyrimidines showed effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans .
Anticancer Activity
Compounds containing oxadiazole structures have been reported to possess anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have demonstrated cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells . The specific mechanisms often involve the inhibition of key cellular pathways or interactions with specific proteins involved in cancer progression.
The precise mechanism of action for this compound is still under investigation. However, it is believed that the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to diverse biological effects. This modulation can result in anti-inflammatory responses or inhibition of cell proliferation in cancerous cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the substituents on the oxadiazole and pyrimidine rings significantly influence biological activity. For example, substituents like thiourea or halogen groups can enhance antibacterial efficacy .
Study 1: Antimicrobial Activity Evaluation
In a recent study evaluating novel pyrimidine derivatives, several compounds were synthesized and screened for their antimicrobial properties. One derivative exhibited higher antibacterial activity than standard antibiotics like penicillin against E. coli and S. aureus, showcasing the potential of such compounds in developing new antimicrobial agents .
Study 2: Anticancer Efficacy
A series of oxadiazole derivatives were tested for their cytotoxicity against a panel of cancer cell lines. One compound demonstrated an IC50 value of approximately 92.4 µM against multiple cancer types, indicating significant potential for further development . This suggests that structural modifications can lead to improved potency.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal synthetic routes for 2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound involves multi-step reactions, often starting with functionalized pyrimidine or oxadiazole precursors. For example:
- Step 1: Formation of the oxadiazole ring via cyclization of thioamide intermediates under acidic or thermal conditions (e.g., using thiophene-3-carboxylic acid derivatives) .
- Step 2: Coupling the oxadiazole-pyrimidine core with ethanolamine derivatives. A method analogous to EP 4374877 A2 (2024) uses nucleophilic substitution under reflux with a polar aprotic solvent (e.g., DMF or DMSO) and a base like triethylamine to promote amination .
- Critical Factors: Reaction temperature (100–120°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrimidine to ethanolamine) significantly impact yields (reported up to 88% in optimized protocols) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for purity assessment, as described in EP 4374877 A2 for related pyrimidine derivatives .
- Spectroscopy:
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
Methodological Answer: Discrepancies in biological data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Structural Isomerism: The position of the thienyl group (3- vs. 2-substitution) alters electronic properties. Computational docking (e.g., AutoDock Vina) can predict binding affinity variations .
- Solubility Limitations: Poor aqueous solubility (common in oxadiazole derivatives) may skew in vitro assays. Use co-solvents like DMSO ≤0.1% or employ nanoparticle formulations to improve bioavailability .
- Case Study: A 2023 study on structurally similar pyrimidine-oxadiazole hybrids showed that logP values >3.5 correlated with reduced cellular uptake, explaining lower observed activity despite high in vitro potency .
Q. How can researchers design experiments to elucidate the mechanism of action for this compound in kinase inhibition?
Methodological Answer:
- Kinase Profiling: Use a panel of recombinant kinases (e.g., EGFR, VEGFR2) in ATP-competitive assays with fluorescence polarization (FP) or TR-FRET detection. A 2025 study on related pyrimidine derivatives identified IC50 values <100 nM for kinases with hydrophobic active sites .
- Mutagenesis Studies: Introduce point mutations (e.g., T790M in EGFR) to test resistance mechanisms. Compare inhibition kinetics (kcat/KM) using surface plasmon resonance (SPR) .
- Cellular Validation: Combine siRNA knockdown of target kinases with dose-response assays (e.g., MTT or Annexin V staining) to confirm on-target effects .
Q. What computational methods predict the impact of substituent modifications on bioactivity?
Methodological Answer:
- QSAR Modeling: Use descriptors like Hammett constants (σ), molar refractivity, and topological polar surface area (TPSA) to correlate structural features (e.g., electron-withdrawing groups on the thienyl ring) with activity .
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns trajectories to assess stability of hydrogen bonds (e.g., between oxadiazole N and kinase hinge region) .
- Example: Substitution of 3-thienyl with 4-pyridyl increased TPSA from 85 Ų to 98 Ų, improving solubility but reducing membrane permeability in MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
